molecular formula C8H6ClN B1295453 5-Chloro-2-methylbenzonitrile CAS No. 50712-70-4

5-Chloro-2-methylbenzonitrile

Cat. No.: B1295453
CAS No.: 50712-70-4
M. Wt: 151.59 g/mol
InChI Key: HFBZPKYQUFLCEL-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzonitrile is an organic compound with the chemical formula C8H6ClN. It is characterized by the presence of a chlorine atom and a methyl group attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained in high purity through advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylbenzonitrile depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylbenzonitrile
  • 2-Amino-5-methylbenzonitrile
  • 5-Amino-2-methylbenzonitrile
  • 2-Methoxy-5-methylbenzonitrile
  • 5-Chloro-2-methylbenzothiazole
  • 2-Methyl-5-nitrobenzonitrile
  • 2-Methyl-5-phenylbenzoxazole
  • 5-Bromo-2-methylbenzonitrile
  • 5-Chloro-2-fluorobenzonitrile
  • 2-Methyl-5-nitrobenzothiazole

Uniqueness

5-Chloro-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both a chlorine atom and a methyl group on the benzonitrile core allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBZPKYQUFLCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198768
Record name 5-Chloro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50712-70-4
Record name 5-Chloro-2-methylbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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